molecular formula C13H13N B152775 3-Phenylbenzylamine CAS No. 177976-49-7

3-Phenylbenzylamine

Cat. No.: B152775
CAS No.: 177976-49-7
M. Wt: 183.25 g/mol
InChI Key: WKHABRRJMGVELW-UHFFFAOYSA-N
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Description

3-Phenylbenzylamine, also known as 1-phenyl-1-benzylamine, is an organic compound with the molecular formula C13H13N. It is characterized by a biphenyl structure where an amine group is attached to the third carbon of the benzyl ring. This compound appears as a colorless to light yellow liquid or crystal and has a melting point of 33-34 degrees Celsius and a boiling point of 282-284 degrees Celsius .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Phenylbenzylamine can be synthesized through various methods. One common approach involves the condensation reaction of benzoic acid and phenethylamine under appropriate conditions . Another method includes the reaction of 3-chlorobenzylamine with phenylboronic acid .

Industrial Production Methods: Industrial production of this compound typically involves the use of benzoic acid and phenethylamine in a controlled environment to ensure high yield and purity. The reaction is carried out under inert gas (nitrogen or argon) at temperatures ranging from 2 to 8 degrees Celsius to prevent unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions: 3-Phenylbenzylamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Amination: Typically involves the use of ammonia or primary amines.

    Nitration: Requires concentrated nitric acid and sulfuric acid.

    Sulfonation: Utilizes sulfuric acid or sulfonyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound would yield nitro derivatives, while sulfonation would produce sulfonated compounds .

Scientific Research Applications

3-Phenylbenzylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-Phenylbenzylamine exerts its effects involves its interaction with molecular targets through nucleophilic substitution reactions. The amine group in the compound acts as a nucleophile, attacking electrophilic centers in other molecules. This interaction can lead to the formation of new chemical bonds and the modification of existing structures .

Comparison with Similar Compounds

Comparison: 3-Phenylbenzylamine is unique due to its biphenyl structure, which provides distinct chemical properties and reactivity compared to simpler amines like benzylamine and phenylamine. The presence of an additional phenyl ring in this compound enhances its nucleophilicity and allows for more diverse chemical reactions .

Properties

IUPAC Name

(3-phenylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N/c14-10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-9H,10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKHABRRJMGVELW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375136
Record name 3-Phenylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177976-49-7
Record name 3-Phenylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Aminomethyl)biphenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 3-biphenylcarboxaldehyde (0.011 eq.) in 30 mL of methanol was added 10 eq. of 7N NH3/MeOH and NaCNBH4 (2 eq.). A yellow gum precipitated from solution. The solution was then heated at 60° C. until gum dissolved and the solution was stirred at room temperature overnight. The reaction mixture was then concentrated and the resulting residue diluted with ice water and ethyl acetate. The organic layer was then washed with brine and extracted with 5N HCl. The pH of the aqueous layer was then adjusted to 12 and the aqueous layer was extracted with cold ethyl acetate. The organic layer was dried over Na2SO4, filtered and concentrated to give 3-(phenyl)benzyl amine as an oil.
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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